E6 Berberin

Übersicht

Beschreibung

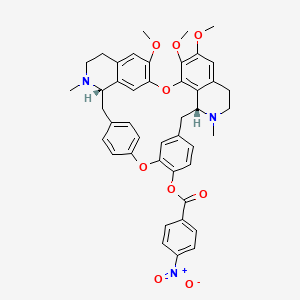

E6 Berbamin, auch bekannt als Berbamin-p-Nitrobenzoat, ist ein potenter Calmodulin-Antagonist. Es ist ein Bis-Benzylisoquinolin-Alkaloid, das aus der Pflanze Berberis amurensis gewonnen wird. Diese Verbindung hat signifikante pharmakologische Aktivitäten gezeigt, darunter Antileukämie- und antivirale Eigenschaften .

Herstellungsmethoden

E6 Berbamin kann durch verschiedene Syntheserouten hergestellt werden. Eine gängige Methode beinhaltet die Reaktion von Berbamin mit p-Nitrobenzoesäure unter bestimmten Bedingungen, um Berbamin-p-Nitrobenzoat zu bilden. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Ethanol und wird bei Raumtemperatur durchgeführt . Industrielle Produktionsmethoden beinhalten oft großtechnische Synthesen unter ähnlichen Reaktionsbedingungen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind .

Wissenschaftliche Forschungsanwendungen

E6 Berbamin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Medizin: Die Verbindung hat sich als vielversprechend für die Behandlung von Leukämie und anderen Krebsarten erwiesen, indem sie calmodulinabhängige Enzyme hemmt.

Wirkmechanismus

E6 Berbamin übt seine Wirkungen hauptsächlich durch die Hemmung von Calmodulin aus, einem multifunktionalen Calcium-bindenden Protein. Durch die Bindung an Calmodulin hemmt E6 Berbamin die Aktivität von calmodulinabhängigen Enzymen wie Myosin-Lichtkettenkinase und Phosphodiesterase I . Diese Hemmung stört verschiedene zelluläre Prozesse und führt zu Effekten wie verringerter Zellproliferation und erhöhter Apoptose in Krebszellen . Darüber hinaus wurde gezeigt, dass E6 Berbamin den Eintritt von SARS-CoV-2 in Wirtszellen blockiert, indem es die durch das virale Spike-Protein vermittelte Membranfusion hemmt .

Wirkmechanismus

Target of Action

E6 Berbamine is a potent, selective, and cell-permeable calmodulin antagonist . Its primary target is calmodulin , a ubiquitous and multifunctional Ca2±binding protein . Calmodulin can mediate various regulatory effects of Ca2+, such as the contractile state of smooth muscle .

Mode of Action

E6 Berbamine interacts with its target, calmodulin, by inhibiting calmodulin-dependent enzymes such as myosin light-chain kinase (MLCK) and phosphodiesterase I . The inhibition of MLCK activity could be increased with increasing levels of E6 Berbamine and was completely overcome by the addition of excessive Ca2+ . In addition, the stimulatory activity of MLCK induced by Ca2+ was gradually inhibited by the increasing concentrations of E6 Berbamine .

Biochemical Pathways

E6 Berbamine modulates the calmodulin-Ca2+ pathway . In smooth muscle, the main function of calmodulin is to activate crossbridge cycling and the development of force in response to Ca2+ transient through the activation of myosin light-chain kinase and myosin phosphorylation . E6 Berbamine inhibits this process, thereby affecting the contractile state of smooth muscle .

Result of Action

The result of E6 Berbamine’s action is the inhibition of calmodulin-dependent processes. This includes the reduction of the contractile state of smooth muscle . It also inhibits the activity of MLCK and phosphodiesterase I , which are key enzymes in various cellular processes.

Biochemische Analyse

Biochemical Properties

E6 Berbamine plays a significant role in biochemical reactions by inhibiting calmodulin-dependent enzymes. It interacts with myosin light chain kinase (MLCK) and phosphodiesterase 1A (PDE1A), inhibiting their activities with IC50 values of 8 µM and 0.53 µM, respectively . These interactions disrupt the normal function of calmodulin, leading to altered cellular processes. Additionally, E6 Berbamine has been shown to inhibit P-glycoprotein activity in endothelial cells, affecting the transport of various substances across the blood-brain barrier .

Cellular Effects

E6 Berbamine exerts various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of human myeloma cells by inducing G1 phase arrest and promoting apoptosis . E6 Berbamine also affects cell signaling pathways, such as the nuclear factor κB (NF-κB) pathway, by up-regulating A20 and down-regulating IKKα and p-IκBα, leading to decreased expression of downstream targets like cyclinD1 and Bcl-xL . Furthermore, E6 Berbamine has demonstrated protective effects against aminoglycoside-induced hair cell death by blocking the mechanotransduction channel, reducing aminoglycoside entry into hair cells .

Molecular Mechanism

The molecular mechanism of E6 Berbamine involves its interaction with calmodulin and subsequent inhibition of calmodulin-dependent enzymes. By binding to calmodulin, E6 Berbamine disrupts the normal function of enzymes like MLCK and PDE1A, leading to altered cellular processes . Additionally, E6 Berbamine inhibits the NF-κB signaling pathway by up-regulating A20 and down-regulating IKKα and p-IκBα, resulting in decreased expression of downstream targets . This inhibition of NF-κB signaling contributes to the anti-proliferative and pro-apoptotic effects of E6 Berbamine on myeloma cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of E6 Berbamine have been observed to change over time. The compound is stable when stored at -20°C under desiccating conditions and can be used for up to 12 months . In vitro studies have shown that E6 Berbamine maintains its inhibitory effects on calmodulin-dependent enzymes and cell proliferation over extended periods. Long-term exposure to E6 Berbamine has been associated with sustained inhibition of cell growth and induction of apoptosis in myeloma cells .

Dosage Effects in Animal Models

The effects of E6 Berbamine vary with different dosages in animal models. Studies have shown that E6 Berbamine exhibits dose-dependent inhibition of tumor growth in various cancer models . At higher doses, E6 Berbamine has been associated with increased toxicity and adverse effects, such as weight loss and organ damage . At therapeutic doses, E6 Berbamine demonstrates significant anti-tumor activity without causing severe toxicity .

Metabolic Pathways

E6 Berbamine is involved in various metabolic pathways, primarily through its interaction with calmodulin-dependent enzymes. By inhibiting MLCK and PDE1A, E6 Berbamine affects the regulation of calcium signaling and cyclic nucleotide metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, impacting cellular processes such as muscle contraction and signal transduction .

Transport and Distribution

E6 Berbamine is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to inhibit P-glycoprotein activity, affecting the transport of substances across the blood-brain barrier . Additionally, E6 Berbamine’s cell-permeable nature allows it to effectively reach intracellular targets, such as calmodulin and its dependent enzymes .

Subcellular Localization

E6 Berbamine’s subcellular localization is primarily determined by its interactions with calmodulin and other binding proteins. It has been observed to localize in the cytoplasm, where it interacts with calmodulin-dependent enzymes . The compound’s ability to inhibit calmodulin activity and disrupt enzyme function is crucial for its biochemical and cellular effects.

Vorbereitungsmethoden

E6 Berbamine can be synthesized through various synthetic routes. One common method involves the reaction of berbamine with p-nitrobenzoic acid under specific conditions to form berbamine p-nitrobenzoate. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or ethanol and is carried out at room temperature . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

E6 Berbamin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.

Reduktion: Reduktionsreaktionen beinhalten oft Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile wie Natriumhydroxid oder Ammoniak.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation von E6 Berbamin zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion reduzierte Formen der Verbindung liefern kann .

Vergleich Mit ähnlichen Verbindungen

E6 Berbamin ist unter den Calmodulin-Antagonisten aufgrund seiner potenten Aktivität und Zellpermeabilität einzigartig. Zu ähnlichen Verbindungen gehören:

Berbaminhydrochlorid: Ein weiteres Bis-Benzylisoquinolin-Alkaloid mit ähnlichen calmodulinantagonistischen Eigenschaften.

Trifluoperazin: Ein Antipsychotikum, das auch als Calmodulin-Antagonist wirkt.

E6 Berbamin zeichnet sich durch seine höhere Potenz und Selektivität im Vergleich zu diesen Verbindungen aus .

Eigenschaften

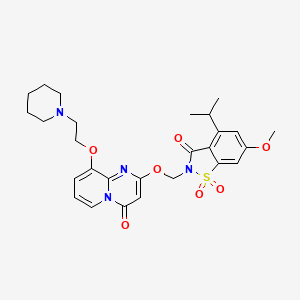

IUPAC Name |

[(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H43N3O9/c1-45-18-16-29-23-37(51-3)39-25-33(29)34(45)20-26-6-13-32(14-7-26)54-38-22-27(8-15-36(38)56-44(48)28-9-11-31(12-10-28)47(49)50)21-35-41-30(17-19-46(35)2)24-40(52-4)42(53-5)43(41)55-39/h6-15,22-25,34-35H,16-21H2,1-5H3/t34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAVTDKYTXNVBU-OIDHKYIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H43N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

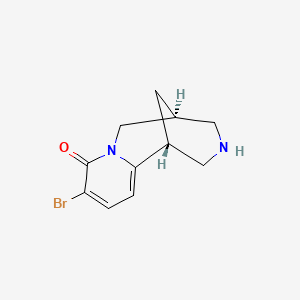

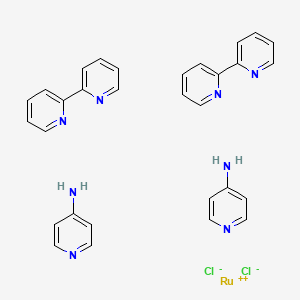

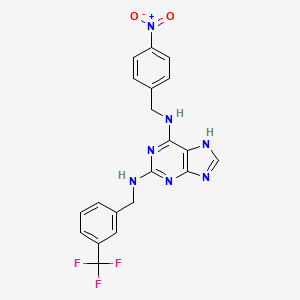

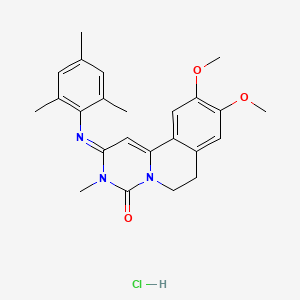

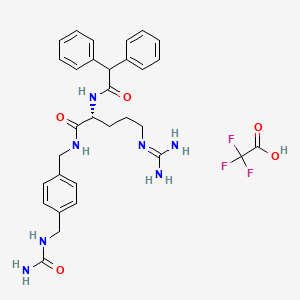

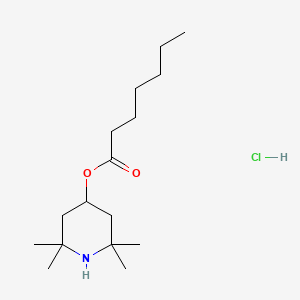

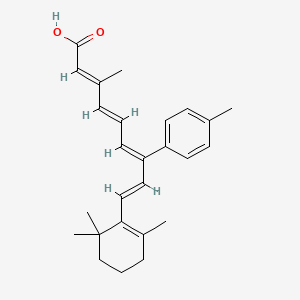

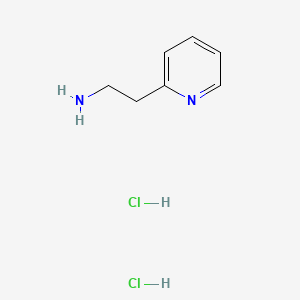

Feasible Synthetic Routes

Q1: What is the mechanism by which E6 berbamine protects hair cells from aminoglycoside-induced damage?

A: E6 berbamine, a bisbenzylisoquinoline derivative, has been shown to protect hair cells from damage caused by aminoglycoside antibiotics. Research suggests that this protection stems from E6 berbamine's ability to reduce the uptake of aminoglycosides into the hair cells []. This reduced uptake helps preserve hair cell function, even during and after exposure to the antibiotic [].

Q2: Does E6 berbamine's protective effect on hair cells impact the efficacy of aminoglycoside antibiotics?

A: Importantly, studies indicate that E6 berbamine does not compromise the effectiveness of aminoglycoside antibiotics while offering hair cell protection []. This finding suggests that E6 berbamine holds promise as a potential therapeutic agent to mitigate the ototoxic side effects of these essential antibiotics.

Q3: What is the structural difference between E6 berbamine and other bisbenzylisoquinoline derivatives, and how do these differences affect their activity on nicotinic acetylcholine receptors (nAChRs)?

A: E6 berbamine, tetrandrine, and hernandezine are all bisbenzylisoquinoline derivatives that have been studied for their effects on nAChRs. While the exact structural differences and their impact on nAChR activity would require a detailed analysis of their molecular structures, research indicates varying inhibitory effects on different nAChR subtypes []. For instance, E6 berbamine completely inhibited the alpha3*nAChR but only partially inhibited the alpha7-nAChR []. In contrast, tetrandrine and hernandezine inhibited both receptors, displaying selectivity for the alpha7-nAChR []. These findings highlight the importance of structural variations within this class of compounds and their potential to influence activity and selectivity for specific nAChR subtypes.

Q4: Besides its potential otoprotective effects, are there other cellular processes where E6 berbamine has shown activity?

A: Yes, research suggests that E6 berbamine influences store-operated Ca2+ entry (SOC) in bovine adrenocortical fasciculata cells []. It appears to exert this effect by modulating the integrity of the actin-network within these cells, a process that involves calcium/calmodulin-dependent myosin-light chain kinase [].

Q5: What are the implications of identifying natural compounds like E6 berbamine that can protect against aminoglycoside-induced hair cell damage?

A: The discovery of E6 berbamine and other bisbenzylisoquinoline derivatives as potential otoprotectants represents a significant step towards developing therapies for preventing hearing loss, particularly in individuals requiring aminoglycoside treatment []. This finding could lead to novel treatment options for patients at risk of aminoglycoside-induced ototoxicity, improving their quality of life and potentially reducing the burden of hearing loss globally.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)